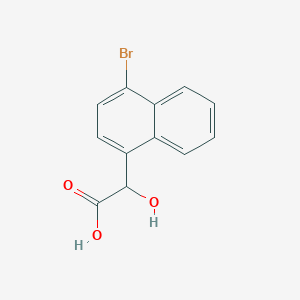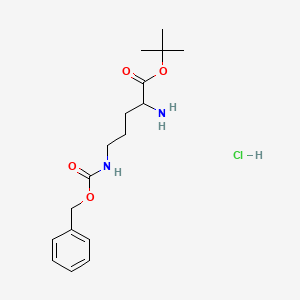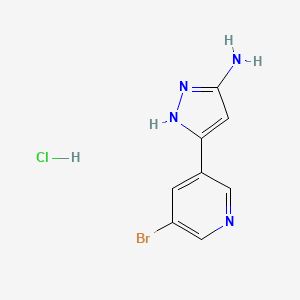
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876566 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in synthetic chemistry, biological research, and industrial processes. The compound’s molecular structure allows it to participate in a range of chemical reactions, making it a versatile tool for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876566 typically involves a multi-step process that includes the preparation of intermediate compounds. The initial step often involves the reaction of a primary substrate with a suitable reagent under controlled conditions. This is followed by purification and further chemical modifications to achieve the desired compound. Common reagents used in the synthesis include strong acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD32876566 is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial methods may also include the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: MFCD32876566 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD32876566 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD32876566 involves its interaction with specific molecular targets The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events The pathways involved may include signal transduction, gene expression, and metabolic regulation
Comparison with Similar Compounds
MFCD32876566 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in substitution reactions.
Compound B: Exhibits strong oxidizing properties and is used in similar applications.
Compound C: Shares a similar molecular framework but differs in its functional groups, leading to distinct chemical behavior.
The uniqueness of MFCD32876566 lies in its specific combination of functional groups and molecular structure, which confer unique reactivity and application potential.
Properties
Molecular Formula |
C8H8BrClN4 |
|---|---|
Molecular Weight |
275.53 g/mol |
IUPAC Name |
5-(5-bromopyridin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrN4.ClH/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7;/h1-4H,(H3,10,12,13);1H |
InChI Key |
ZIRGNZZGEAKOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


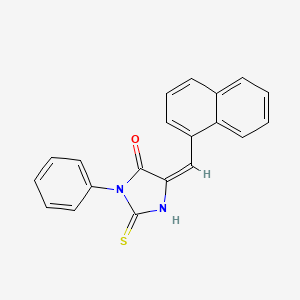
![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)
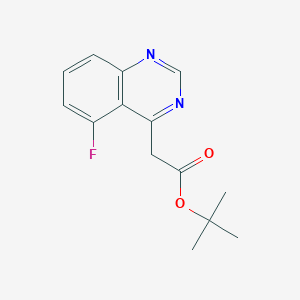
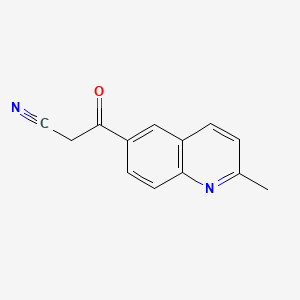
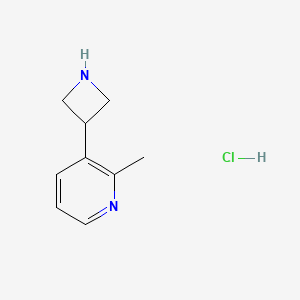
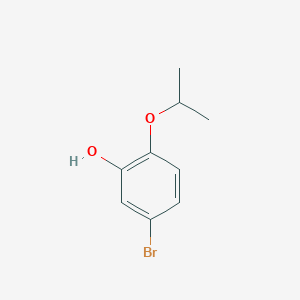
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
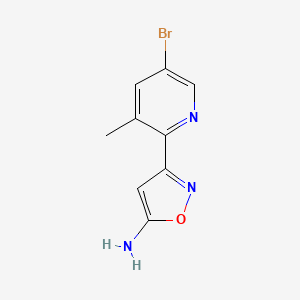
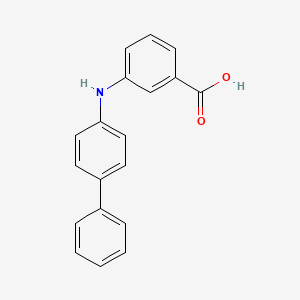
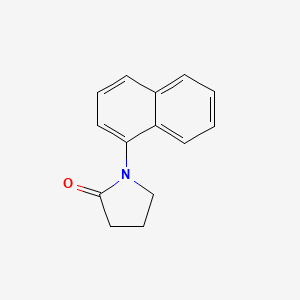
![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)
